molecular formula C22H28N4O5 B12435162 tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate

Cat. No.: B12435162
M. Wt: 428.5 g/mol
InChI Key: DANIYVQIRXOIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate is a synthetic small molecule featuring a dioxopiperidinyl-isoindolinone core linked to a tert-butyl piperazine-carboxylate group. This compound has garnered attention in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. Its structure combines a cereblon (CRBN)-binding dioxopiperidinyl moiety with a piperazine-based linker, enabling recruitment of E3 ubiquitin ligases to degrade disease-relevant proteins such as androgen receptors .

Key synthetic routes involve coupling 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline derivatives with tert-butyl piperazine-1-carboxylate under nucleophilic substitution or Buchwald-Hartwig amination conditions. For example, details a reaction using methyl sulfoxide and N,N-diisopropylethylamine, yielding the target compound in 81% efficiency . Modifications to the isoindolinone or piperazine moieties (e.g., hydroxylation, methylation) are common to optimize solubility and binding affinity .

Properties

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H28N4O5/c1-22(2,3)31-21(30)25-10-8-24(9-11-25)15-4-5-16-14(12-15)13-26(20(16)29)17-6-7-18(27)23-19(17)28/h4-5,12,17H,6-11,13H2,1-3H3,(H,23,27,28)

InChI Key

DANIYVQIRXOIKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a broader class of dioxopiperidinyl-isoindolinone derivatives. Below is a comparative analysis with structurally related molecules:

Compound Key Substituents Molecular Weight Biological Activity Reference
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate (Target) Dioxopiperidinyl, tert-butyl piperazine 441.46 g/mol Androgen receptor degradation (PROTAC applications)
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Sulfonyl linker, oxindole core 407.47 g/mol Bruton’s tyrosine kinase (BTK) inhibition
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridyl group, methyl ester 335.39 g/mol Intermediate in kinase inhibitor synthesis
3-[3-Methyl-1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione Methylated isoindolinone, free piperazine 343.35 g/mol Enhanced metabolic stability compared to tert-butyl-protected analogs
4-((5-Aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Alkylamine linker 400.43 g/mol Improved solubility and CRBN binding

Physicochemical Properties

  • LogP and Solubility : The tert-butyl group in the target compound increases hydrophobicity (predicted LogP = 2.1), whereas analogs with free piperazine (e.g., 3-[3-methyl-1-oxo-5-(piperazin-1-yl)-...]) exhibit higher aqueous solubility due to protonatable amines .
  • Synthetic Accessibility : The target compound’s synthesis requires multi-step reactions (e.g., SNAr, Grignard additions) with moderate yields (72–81%), while sulfonyl-linked analogs () are synthesized in fewer steps but with lower yields (50–60%) .

Patent and Commercial Relevance

  • The compound’s structural analogs are patented for AR degradation (EP 3 660 004 B1) and formulated as clinical candidates .
  • Commercial suppliers (e.g., ) list the target compound and its derivatives as "in-stock" intermediates, highlighting their demand in PROTAC development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.